1-(4-Nitrophenyl)pyrimidine-2,4-dione
Overview
Description
1-(4-Nitrophenyl)pyrimidine-2,4-dione is a chemical compound characterized by its nitrophenyl group attached to a pyrimidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)pyrimidine-2,4-dione can be synthesized through several synthetic routes. One common method involves the reaction of 4-nitroaniline with urea in the presence of a suitable catalyst under controlled temperature and pressure conditions. Another approach is the condensation of 4-nitrophenylhydrazine with malonic acid derivatives.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over reaction parameters to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Nitro group can be converted to nitroso or nitrate groups.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Various alkyl or aryl groups can be introduced at the pyrimidine ring.
Scientific Research Applications
1-(4-Nitrophenyl)pyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Nitrophenyl)pyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
1-(4-Nitrophenyl)pyrimidine-2,4-dione is compared with other similar compounds to highlight its uniqueness:
4-Nitrophenol: Similar nitro group but different core structure.
4-Nitroaniline: Similar nitro group and aromatic ring but different functional groups.
1-(4-Nitrophenyl)piperazine: Similar nitro group and nitrogen-containing ring but different core structure.
These compounds share the nitro group but differ in their core structures and functional groups, leading to different chemical properties and applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9-5-6-12(10(15)11-9)7-1-3-8(4-2-7)13(16)17/h1-6H,(H,11,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEJPGLGKJDIRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)NC2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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